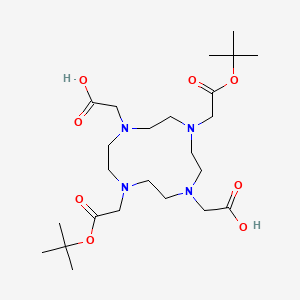
DOTA di(tBu)ester
Overview
Description
DOTA di(tBu)ester is a bifunctional chelating agent with two free carboxylic acid functions . It is often used in the development of new metal-based imaging and therapeutic agents due to its ability to form stable and inert complexes under physiological conditions .
Synthesis Analysis
The synthesis of this compound can be achieved through solid-phase synthesis . This method involves the preparation of DOTA from a cyclen precursor on solid-phase support and its linkage to peptides . The resultant DOTA-coupled peptides can then be radiolabeled efficiently .Molecular Structure Analysis
The chemical name for this compound is 2,2’- (4,10-bis (2- (tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid . It has a molecular weight of 516.63 .Chemical Reactions Analysis
The removal of the t-butyl ester groups from the DOTA occurs during the course of the TFA-mediated cleavage reaction . The progress of this reaction should be monitored as the cleavage of these esters is slow, owing to the proximity of the basic ring nitrogens .Physical and Chemical Properties Analysis
This compound is a white powder . It has good solubility in DMF and DCM . Its free carboxyl group can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups .Scientific Research Applications
Enhanced Syntheses and Derivatization for Diagnostic and Therapeutic Applications
DOTA (1,4,7,10-tetraazacyclodocecane-N,N',N'',N'''-tetraacetic acid) derivatives, including DOTA di(tBu)ester, play a crucial role in diagnostic and therapeutic applications, particularly in cancer diagnosis and therapy. The importance of DOTA derivatives lies in their ability to form highly stable complexes with various metal ions, which are used in vivo. Improved synthesis routes for DOTA derivatives, such as tris-tBu-DOTA, have been developed to enhance their applicability. These derivatives are utilized for multimerization reactions, demonstrating their versatility in generating highly homogeneous DOTA-multimers when conjugated to dendritic scaffolds. This has significant implications for enhancing the specificity and efficacy of diagnostic and therapeutic agents (Wängler et al., 2008).
Advancements in DOTA-Peptide Conjugates for Molecular Imaging
The development of DOTA-tris(OPp ester) represents a significant advancement in the synthesis of DOTA-peptide conjugates. This novel prochelator simplifies the production of homogeneous and clean DOTA-peptide conjugates, overcoming the limitations associated with the stability of previously described synthons. Such advancements are instrumental in molecular imaging, where peptides tagged with DOTA and its derivatives facilitate the targeted delivery of radionuclides, enhancing the clarity and accuracy of imaging modalities (Jamous et al., 2012).
DOTA Derivatives in Protein Conjugation and Biomolecular Labeling
The functionalization of proteins with DOTA and its derivatives through novel methods involving phenolic active esters has opened new avenues in bioconjugation chemistry. This approach allows for efficient conjugation of DOTA with proteins, leading to the development of radiolabeled biomolecules for diagnostic purposes, such as imaging and biodistribution studies. The ability to attach DOTA to proteins and subsequently label them with radiometals illustrates the compound's significance in enhancing the capabilities of biomolecular imaging and therapy (Mier et al., 2005).
Facile Synthesis and Utility in Molecular Imaging
The facile synthesis of DOTA-Tris(tBu) ester and its utility as a precursor chelating agent for lanthanide ions highlight its critical role in molecular imaging. By allowing for efficient labeling with various functional moieties, DOTA-Tris(tBu) ester enhances the targeting specificity, intracellular delivery, and overall performance of contrast media used in molecular imaging. This development underscores the compound's contribution to improving diagnostic imaging techniques and their applicability in medical research (Li et al., 2009).
Mechanism of Action
Target of Action
DOTA di(tBu)ester is a bifunctional chelating agent . It is primarily used for labeling peptides and antibodies . The primary targets of this compound are tumor-targeting peptides, which are used in the development of new metal-based imaging and therapeutic agents .
Mode of Action
The mode of action of this compound involves forming stable and inert complexes under physiological conditions . It is attached to peptide amino groups through its free carboxyl group, which can be easily activated using uronium or phosphonium coupling reagents . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the tumor-targeting peptides it binds to. These peptides are functionalized with the DOTA chelator prepared from cyclen precursor on solid-phase . The resultant DOTA-coupled peptides are then radiolabeled efficiently with 68 Ga .
Pharmacokinetics
The pharmacokinetics of this compound involve its rapid metabolism in Balb/c mice with excretion mainly through the urinary system . The DOTA-coupled peptides show high metabolic stability in plasma . The pharmacokinetic profile of this compound is favorable, exhibiting rapid pharmacokinetics .
Result of Action
The result of this compound’s action is the efficient radiolabeling of tumor-targeting peptides . These radiopeptides exhibit high tumor uptake, with the peptide linked to DOTA through cyclen exhibiting higher tumor uptake than other radiolabeled peptides investigated . The PET images clearly visualize the tumor .
Action Environment
The action environment of this compound is primarily physiological conditions, under which it forms stable and inert complexes . The efficiency and potency of DOTA prepared from cyclen on solid-phase support are comparable to DOTA-tris in both in vitro and in vivo evaluation .
Future Directions
The synthetic methodology of DOTA di(tBu)ester allows versatile, site-specific introduction of DOTA into peptides . This facilitates the development of DOTA-linked molecular imaging and therapy agents for clinical translation . The cost-effective synthesis of this compound could enhance the process of preclinical research .
Biochemical Analysis
Biochemical Properties
DOTA di(tBu)ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of stable and inert complexes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-[7-(carboxymethyl)-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUJMBQKNNMUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913542-71-9 | |
| Record name | 1,7-Bis(1,1-dimethylethyl) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQS4G43QCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


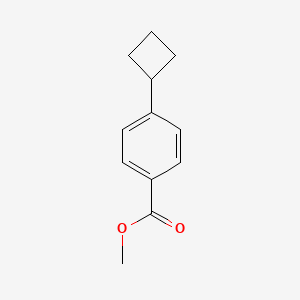
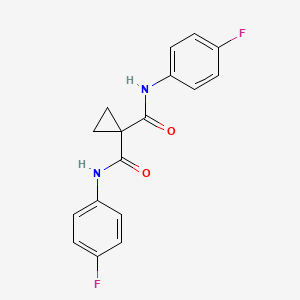
![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)
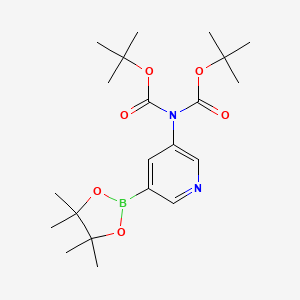
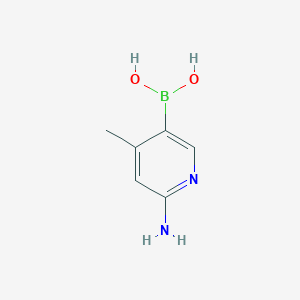
![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)


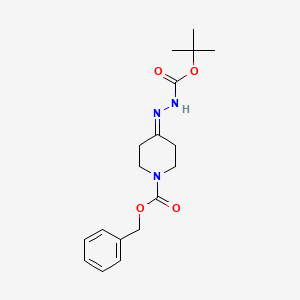
![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)
![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)
![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)

